molecular formula C8H18N2 B3235206 Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine CAS No. 1353996-82-3

Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Cat. No.: B3235206
CAS No.: 1353996-82-3
M. Wt: 142.24
InChI Key: MZLMGWQXOIZRMW-MRVPVSSYSA-N
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Description

Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropyl group attached to a pyrrolidine ring, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine typically involves the reaction of isopropylamine with a chiral pyrrolidine derivative. One common method is the reductive amination of a pyrrolidine ketone with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions to ensure high yield and enantiomeric purity.

Industrial Production Methods

On an industrial scale, the production of Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of the corresponding imine intermediate is another method employed, using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine nitrogen, leading to the formation of N-alkylated or N-acylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: N-alkylated amines, N-acylated amines

Scientific Research Applications

Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its interaction with neurotransmitter systems.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals as an intermediate.

Mechanism of Action

The mechanism of action of Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    Isopropylamine: A simpler amine with similar reactivity but lacking the chiral pyrrolidine ring.

    Pyrrolidine: A cyclic secondary amine that serves as a precursor in the synthesis of Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine with different steric and electronic properties.

Uniqueness

Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine is unique due to its chiral nature and the presence of both isopropyl and pyrrolidine moieties. This combination imparts distinct stereochemical and electronic characteristics, making it valuable in asymmetric synthesis and as a probe in biological studies.

Properties

IUPAC Name

(3R)-1-methyl-N-propan-2-ylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)9-8-4-5-10(3)6-8/h7-9H,4-6H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLMGWQXOIZRMW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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